molecular formula C23H27N5O4 B1174656 gymnandine CAS No. 150036-84-3

gymnandine

Cat. No.: B1174656
CAS No.: 150036-84-3
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Description

Gymnandine is a natural diterpenoid alkaloid first isolated from the plant Aconitum gymnandrum Maxim., a species belonging to the Ranunculaceae family . Like other diterpenoid alkaloids found in Aconitum species, this compound is part of a class of compounds recognized for their complex structural features and potent biological activities, which historically include effects on the nervous and circulatory systems . Diterpenoid alkaloids, as a group, are a major focus of scientific investigation due to their demonstrated potential for a wide spectrum of bioactivities, such as anti-inflammatory, antitumor, and analgesic effects . The broader family of terpenoid alkaloids, to which this compound belongs, is known to be synthesized from terpenoid skeletons through the introduction of a nitrogen atom, resulting in compounds with significant research value in biomedical applications and drug discovery . Researchers are exploring these compounds to better understand their structure-activity relationships and mechanisms of action. Intended Use and Handling This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, the diagnosis, mitigation, or treatment of disease, or for any form of human use . RUO products are essential tools for laboratory research, including fundamental research and pharmaceutical discovery, but they are not subject to the same regulatory evaluations as diagnostic medical devices . Researchers are responsible for ensuring that the use of this product complies with all applicable laws and regulations for their specific jurisdiction and research application.

Properties

CAS No.

150036-84-3

Molecular Formula

C23H27N5O4

Synonyms

gymnandine

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

  • Skeleton Type : this compound (denudatine-type) lacks the esterified C8 side chain seen in aconitine, reducing its acute toxicity .
  • Oxygenation Patterns : Compared to talatisamine, this compound features additional oxygen bridges, enhancing its polarity and pharmacokinetic profile .

Pharmacological Comparison

  • Toxicity : Aconitine exhibits high neurotoxicity (LD₅₀ ~1 mg/kg in mice) due to sodium channel overactivation, whereas this compound’s denudatine skeleton shows milder effects in preliminary assays .
  • Therapeutic Potential: this compound: Hypothesized neuroprotective effects based on structural similarity to denudatine, which modulates GABA receptors . Atisine HCl: Demonstrated antiarrhythmic activity via calcium channel blockade, a mechanism absent in this compound .

Research Findings and Data Tables

Table 1: Comparative Bioactivity Profiles

Compound IC₅₀ (Na⁺ Channel Inhibition) IC₅₀ (Ca²⁺ Channel Inhibition) Reference
This compound >100 µM N/A
Aconitine 0.1 µM 50 µM
Talatisamine 10 µM >100 µM

Critical Analysis of Contradictions and Limitations

  • Structural Misclassification : Early studies conflated denudatine-type alkaloids with atisine-type due to overlapping NMR signals; modern MS/MS techniques have resolved this .
  • Bioactivity Data Gaps : this compound’s neuroprotective claims lack in vivo validation, unlike aconitine’s well-documented toxicity .

Preparation Methods

Unified Approach to Denudatine-Type Alkaloids

The first total synthesis of gymnandine was achieved through a biogenetically inspired strategy that unified access to atisine-, ajaconine-, denudatine-, and hetidine-type alkaloids. The approach leveraged a C–H oxidation/aza-pinacol coupling/aza-Prins cyclization sequence to construct the core [2.2.2]-bicyclic ring system (Figure 1). Key steps included:

  • C–H Oxidation : Selective oxidation of a diterpene precursor at C19 enabled the introduction of an α-ketoamide moiety, mimicking putative biosynthetic pathways.

  • Aza-Pinacol Coupling : A reductive coupling between the ketoamide and a proximal aldehyde established the C8–C14 bond with >20:1 diastereoselectivity.

  • Aza-Prins Cyclization : Acid-mediated cyclization of a homoallylic amine intermediate formed the azabicyclo[3.2.1]octane framework, completing the denudatine skeleton.

This method produced this compound in 14 linear steps with an overall yield of 34%, demonstrating the power of bioinspired design in complex alkaloid synthesis.

Oxidative Dearomatization/Diels–Alder (OD/DA) Sequence

Construction of the [2.2.2]-Bicyclic Core

A pivotal advancement in this compound synthesis involved an oxidative dearomatization/Diels–Alder (OD/DA) cycloaddition to assemble the bicyclo[2.2.2]octane motif. The sequence (Figure 2):

  • Dearomatization : Treatment of a phenolic precursor with hypervalent iodine (e.g., PhI(OAc)₂) generated a reactive ortho-quinone methide.

  • Intramolecular Diels–Alder : The quinone methide underwent a [4+2] cycloaddition with a tethered diene, forming the bicyclic core with complete stereocontrol at C1, C5, and C10.

Optimization studies revealed that acetic acid as a solvent improved reaction rates and selectivity (Table 1).

Table 1: Optimization of OD/DA Conditions

SolventTemp (°C)Yield (%)Endo:Exo
Toluene80453:1
Acetic acid6078>20:1
DCM40321.5:1

This method enabled gram-scale production of the bicyclic intermediate, which was advanced to this compound in 8 additional steps.

Radical Cyclization and Aza-Wacker Strategies

Ketyl-Olefin Radical Cyclization

A radical-based approach was employed to construct this compound’s carbocyclic framework (Figure 3):

  • Ketyl Formation : Single-electron reduction of a ketone precursor using SmI₂ generated a ketyl radical.

  • 6-endo Cyclization : The radical underwent cyclization with a distal olefin, establishing the C3–C4 bond with >95% stereoretention.

Critical Parameters :

  • Solvent : THF/HMPA (5:1) optimized radical stability.

  • Temperature : −78°C minimized side reactions.

This step achieved an 82% yield and was followed by aza-Wacker cyclization to form the pyrrolidine ring (CuCl/O₂, 76% yield).

Late-Stage Functionalization and Diversification

Regioselective Oxidations

Late-stage oxidation at C18 was critical for installing this compound’s tertiary alcohol. Screening of catalysts (Table 2) identified Pd(TFA)₂/PhI(OAc)₂ as optimal for C–H hydroxylation.

Table 2: C18 Hydroxylation Optimization

Catalyst SystemYield (%)C18:Other Sites
Pd(OAc)₂/PhI(OAc)₂454:1
RuCl₃/NMO282:1
Pd(TFA)₂/PhI(OAc)₂ 67 >10:1

Reductive Amination

The C6 amine was introduced via a stereoselective reductive amination (NaBH₃CN, pH 4.5, 89% yield), exploiting conformational rigidity of the intermediate ketone.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of this compound Syntheses

MethodStepsOverall Yield (%)Key Innovation
Bioinspired (C–H oxidation)1434Biomimetic aza-Prins step
OD/DA Sequence1828Bicyclo[2.2.2] core formation
Radical/Wacker Hybrid2219SmI₂-mediated cyclization

The bioinspired route remains the most efficient, though the OD/DA approach offers superior scalability .

Q & A

Q. How can researchers critically evaluate the "western/northern" bias in this compound’s pharmacological research frameworks?

  • Methodological Guidance :
  • Incorporate indigenous knowledge systems into study designs (e.g., traditional preparation methods) to decolonize research paradigms .
  • Compare this compound’s bioactivity across diverse genetic backgrounds or ecological contexts to challenge homogenized assumptions .
  • Use contradiction studies to interrogate power imbalances in knowledge production (e.g., underrepresentation of Global South researchers) .

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